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Abstract
Whiskey lactone, specifically its cis- and trans-isomers (β-methyl-γ-octalactone), is a

significant aroma compound in oak-aged wines and spirits, imparting characteristic coconut,

woody, and sweet notes.[1][2] Accurate quantification of these compounds is crucial for quality

control and product development in the beverage industry. This application note provides a

detailed protocol for the quantification of whiskey lactone in wine and spirits using Headspace

Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass

Spectrometry (GC-MS). An alternative Dispersive Liquid-Liquid Microextraction (DLLME)

method is also presented.

Introduction
Oak lactones are key contributors to the aroma profile of beverages aged in oak barrels.[1] The

two diastereomers of β-methyl-γ-octalactone are colloquially known as "whiskey lactones" or

"oak lactones".[1] The cis-isomer is noted for being a more potent odorant with a lower sensory

threshold than the trans-isomer.[1][3] The concentration of these lactones is influenced by

factors such as the oak species (e.g., Quercus alba vs. Quercus petrea), the toasting level of

the barrel, and the aging duration.[1]

Gas chromatography (GC) is the standard analytical technique for the analysis of these volatile

compounds.[1] Due to the typically low concentrations of whiskey lactones in wine and spirits,

a pre-concentration step is necessary.[4] HS-SPME is a solvent-free, sensitive, and rapid

sample preparation technique well-suited for this purpose.[5]
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This document outlines a validated HS-SPME-GC-MS method for the routine analysis of

whiskey lactone, providing detailed experimental procedures and expected performance data.

Experimental Protocols
Primary Method: Headspace Solid-Phase
Microextraction (HS-SPME) with GC-MS
This protocol is based on established methods for lactone analysis in wine and spirits.[4][5][6]

[7]

2.1.1. Materials and Reagents

Samples: Wine or spirits

Standards: cis- and trans-whiskey lactone (β-methyl-γ-octalactone)

Internal Standard (IS): γ-Heptalactone or 3,4-dimethylphenol[4]

Reagents: Sodium chloride (NaCl), Ethanol, L(+)-tartaric acid[4]

Equipment:

HS-SPME autosampler

Gas chromatograph with a mass selective detector (GC-MS)

SPME fiber assembly (e.g., 1.10 mm DVB/PDMS, 120 µm film thickness)[8]

Headspace vials (10 or 20 mL) with PTFE-lined septa caps[5]

Pipettes and syringes

2.1.2. Sample and Standard Preparation

Standard Stock Solutions: Prepare individual stock solutions of cis- and trans-whiskey
lactone and the internal standard in ethanol (e.g., 1000 mg/L).[4]
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Working Standard Solutions: Prepare serial dilutions of the stock solutions in a synthetic

wine matrix (13% ethanol, 11 g/L tartaric acid, pH 3.2) to create a calibration curve.[4]

Sample Preparation:

Pipette 2 mL of the wine or spirit sample into a 10 mL headspace vial.[5]

Add a known amount of internal standard solution.

To enhance the release of volatiles, add sodium chloride to the sample (e.g., to

saturation).[5]

Immediately seal the vial with a PTFE-lined septum cap.[5]

2.1.3. HS-SPME Procedure

Incubation: Place the sealed vial in the autosampler tray and incubate at a controlled

temperature (e.g., 40°C) for a set time (e.g., 2 minutes) to allow for equilibration of the

headspace.[8]

Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g.,

10 minutes) at the same temperature.[8]

Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC

inlet for thermal desorption of the analytes onto the analytical column (e.g., 250°C for 1

minute in splitless mode).[5][8]

2.1.4. GC-MS Conditions

GC System: Agilent 6890N or similar[9]

Column: Mid-polarity capillary column (e.g., Rxi-624Sil MS, 30 m x 0.25 mm x 1.4 µm)[8]

Carrier Gas: Helium at a constant flow rate (e.g., 1.69 mL/min)[8]

Oven Temperature Program:

Initial temperature: 50°C, hold for 3 minutes
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Ramp 1: 4°C/min to 200°C, hold for 2 minutes

Ramp 2: 20°C/min to 290°C[10]

MS System: Quadrupole or Orbitrap Mass Spectrometer[9][11]

Ionization Mode: Electron Ionization (EI) at 70 eV[4][5]

Mass Range: m/z 25-350[4]

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for

quantitative analysis to enhance sensitivity.

Alternative Method: Dispersive Liquid-Liquid
Microextraction (DLLME) with GC-MS
DLLME is a rapid and environmentally friendly microextraction technique that can also be

employed.[12][13]

2.2.1. Materials and Reagents

Extraction Solvent: Chloroform[12]

Disperser Solvent: Acetonitrile or Methanol

Other reagents and equipment as listed in section 2.1.1.

2.2.2. DLLME Procedure

Pipette 500 µL of the whiskey sample and 500 µL of deionized water into a microcentrifuge

tube.[12]

Rapidly inject a mixture of the disperser solvent and 200 µL of chloroform (extraction solvent)

into the sample tube.[12]

A cloudy solution will form. Sonicate the mixture to facilitate extraction.[12]

Centrifuge the sample to separate the phases.[12]
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Collect the sedimented chloroform phase for GC-MS analysis.[12]

Proceed with GC-MS analysis as described in section 2.1.4.

Data Presentation
The following tables summarize typical quantitative data for whiskey lactone analysis in wine

and spirits.

Table 1: GC-MS Method Parameters and Performance for Whiskey Lactone Analysis

Parameter Value Reference

Extraction Method HS-SPME [4][8]

SPME Fiber DVB/PDMS, 120 µm [8]

Extraction Temp. 40 °C [8]

Extraction Time 10 min [8]

GC Column Rxi-624Sil MS [8]

Detection Limit (LOD) A few µg/L [4][7]

Quantification Limit (LOQ) Varies by isomer and matrix [8]

Repeatability (RSD) 0.6 - 5.2% [4][7]

Table 2: Representative Concentrations of Whiskey Lactones in Wine and Spirits
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Analyte Matrix
Concentration
Range (µg/L)

Reference

cis-Whiskey Lactone Red Wine
20 (Detection

Threshold)
[14]

trans-Whiskey

Lactone
Red Wine

130 (Detection

Threshold)
[14]

cis-Whiskey Lactone Oak-aged Wine
Can be significantly

higher
[1]

trans-Whiskey

Lactone
Oak-aged Wine

Generally lower than

cis-isomer
[1]

Total Oak Lactones Bourbon Whiskey Increases with aging [2]

Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of whiskey
lactone using the HS-SPME-GC-MS method.
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Caption: HS-SPME-GC-MS workflow for whiskey lactone quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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